molecular formula C16H12F2N4O B2693446 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-00-6

1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2693446
CAS No.: 866872-00-6
M. Wt: 314.296
InChI Key: XKQPVWUABMKGDQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its hydrogen bonding capability, metabolic stability, and role as a bioisostere . This compound belongs to a class of 1,2,3-triazole-4-carboxamide derivatives that have demonstrated significant potential in pharmaceutical research, particularly as potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, such as cytochrome P450 3A4 (CYP3A4) . The activation of PXR by pharmaceuticals can lead to adverse drug-drug interactions and reduced therapeutic efficacy, making PXR inhibitors highly valuable for basic research aimed at overcoming these challenges . Structural optimization of the 1H-1,2,3-triazole-4-carboxamide scaffold has yielded analogs with low nanomolar IC50 values for PXR binding and cellular activity, establishing this chemotype as a promising starting point for investigational probes . Furthermore, 1,2,3-triazole derivatives are actively investigated for diverse therapeutic applications, including as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) in immunotherapeutic research and as tyrosinase inhibitors . This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its specific activity profile and mechanism of action in their respective biological systems.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-12-8-6-11(17)7-9-12)20-21-22(10)14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQPVWUABMKGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-fluoroaniline and 4-fluoroaniline.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials and a suitable azide source.

    Carboxamide Formation:

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in anticancer research. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Anticancer Studies

Recent studies have shown that derivatives of triazole compounds exhibit significant inhibitory effects on cancer cell lines. For example, compounds similar to 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide demonstrated growth inhibition percentages ranging from 50% to 90% against various human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Applications in Medicinal Chemistry

This compound has potential applications in drug development:

  • Anti-inflammatory Agents : Similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation .
  • Antimicrobial Properties : Some derivatives have been tested for antimicrobial activity against various pathogens, showing promising results that warrant further exploration .

Material Science Applications

Beyond medicinal chemistry, this compound may find applications in material science due to its unique structural properties:

  • Polymeric Materials : The incorporation of triazole moieties into polymer matrices can enhance thermal stability and mechanical properties .
  • Sensors : The electronic properties of triazole compounds can be exploited in the development of sensors for detecting environmental pollutants or biological markers.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Study on Anticancer Activity : A study reported that a series of triazole derivatives showed promising anticancer activity against multiple cell lines with IC50 values indicating potent activity .
  • Inflammation Inhibition : Research indicated that compounds similar to this compound effectively reduced inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, emphasizing differences in substituents, molecular weight, and biological activity where available:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Properties/Activities References
1-(2-Fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1=2-Fluorophenyl, R2=CH3, R3=4-Fluorophenyl 340.31* Structural focus; inferred bioactivity
1-(4-Fluorophenyl)-N’-(1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethylidene)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (12b) Bis-triazole core with hydrazide linkage 448.18 Antibacterial activity (Gram-positive bacteria)
N-(3-Fluoro-4-((2-(pyrrolidine-1-carbonyl)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (B20) Pyridine-pyrrolidine hybrid substituent 504.48 Improved solubility; kinase inhibition
1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1=3,4-Dimethylphenyl, R2=CH3, R3=4-Fluorophenyl 324.36 Lab-use only; no reported bioactivity
N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide 1,2,4-Triazole isomer; R1=3-CF3-phenyl 379.30 Structural isomerism affects target binding
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Amino group at position 5; benzyl substitution 353.37 Anticancer screening candidate

*Calculated based on molecular formula C16H13F2N5O.

Key Structural and Functional Insights:

Substituent Position and Bioactivity: The 2-fluorophenyl group in the target compound distinguishes it from analogs with 4-fluorophenyl (e.g., compound 12b and B20 ). Methyl vs. Bulkier Groups: The 5-methyl group in the target compound contrasts with larger substituents (e.g., pyridine-pyrrolidine in B20), which enhance solubility but may reduce membrane permeability .

Crystal Packing and Physicochemical Properties :

  • Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit similar molecular conformations but differ in halogen substituents (Cl vs. Br), leading to distinct crystal packing. The target compound’s 2-fluorophenyl group may introduce unique intermolecular interactions (e.g., C–H···F contacts) compared to para-substituted derivatives .

Biological Activity Trends: Antimicrobial Potential: A chloro-substituted analog (compound 4, ) demonstrated antimicrobial activity, suggesting that halogenation at specific positions enhances this property. The target compound’s fluorination pattern may offer similar advantages . Metabolic Regulation: Triazole derivatives with carboxamide linkages (e.g., 3o and 3p, ) inhibit the Wnt/β-catenin pathway, implying that the target compound’s carboxamide group could be leveraged for metabolic applications .

Biological Activity

The compound 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F2N4OC_{16}H_{14}F_2N_4O with a molecular weight of 324.30 g/mol. The presence of fluorine atoms in the phenyl rings enhances the lipophilicity and bioactivity of the compound. The triazole ring is known for its ability to interact with various biological targets, making it a crucial component in drug design.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. Specifically, compounds similar to This compound have been tested for their effects on various cancer cell lines.

  • In vitro Studies :
    • Cheng et al. (2007) reported that fluorinated triazoles showed promising results as HER2 tyrosine kinase inhibitors in breast cancer cells (MDAMB-453) with IC50 values ranging from 16.6 to 31.6 µM .
    • Dolzhenko et al. (2008) synthesized several fluorinated triazoles and found that eight analogs exhibited potent antiproliferative activity against MDA-MB-231 (breast cancer) cells with an IC50 of 28 µM .
  • Mechanisms of Action :
    • The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including G2/M phase arrest and inhibition of key signaling pathways such as HER2 .

Cytotoxicity and Selectivity

The cytotoxic effects of This compound were evaluated against several human cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-23128Dolzhenko et al., 2008
A549 (Lung)>50Dolzhenko et al., 2008
HepG2 (Liver)25Avula et al., 2012

These findings indicate that while the compound exhibits potent activity against certain breast cancer cell lines, it may be less effective against lung cancer cells.

Case Study 1: Fluorinated Triazoles in Cancer Research

A study by Sayeed et al. (2018) explored a series of fluorinated triazole hybrids linked with imidazopyridine. The study revealed that three specific fluorinated compounds demonstrated significant cytotoxicity against various cancer cell lines, reinforcing the role of fluorination in enhancing biological activity .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could induce morphological changes in cancer cells indicative of apoptosis, such as membrane blebbing and chromatin condensation . Additionally, they were shown to disrupt mitochondrial membrane potential and induce DNA damage without direct intercalation into DNA molecules .

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization to achieve >95% purity.
  • Reaction conditions (temperature, solvent) must optimize regioselectivity for the 1,2,3-triazole isomer .

Advanced: How can researchers address low aqueous solubility of this compound during in vitro assays?

Answer:
Low solubility (common in fluorinated triazoles) can be mitigated via:

  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, amine) to the methyl substituent on the triazole ring .
  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while enhancing solubility .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .

Validation : Monitor solubility via dynamic light scattering (DLS) and validate bioactivity in parallel assays to ensure retained efficacy .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns on fluorophenyl rings and triazole methyl group .
    • 19F NMR to verify fluorine positions (δ −110 to −125 ppm for aromatic fluorines) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 357.32 g/mol) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of fluorophenyl triazole carboxamides?

Answer:

  • Systematic Substituent Variation :
    • Replace 2-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF₃) to study effects on target binding .
    • Modify the carboxamide’s aryl group (e.g., 4-fluorophenyl vs. cyclopentyl) to assess steric and electronic influences .
  • Molecular Docking : Map interactions with enzymes (e.g., COX-2, kinases) using crystallographic data from PubChem .
  • Biological Profiling : Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, HeLa) to identify substituent-dependent trends .

Data Contradiction: How to resolve discrepancies in reported enzyme inhibition efficacy across studies?

Answer:
Contradictions often arise from:

  • Assay Conditions : pH, temperature, or cofactor availability (e.g., Mg²⁺ for kinases) .
  • Compound Purity : Impurities >2% may skew results; validate via HPLC and orthogonal methods (e.g., CE) .
  • Cell Model Variability : Use isogenic cell lines and standardized protocols (e.g., CLIA-certified labs) .

Example : A study reporting weak COX-2 inhibition (IC₅₀ >10 µM) vs. strong inhibition (IC₅₀ <1 µM) may reflect differences in enzyme isoforms or assay buffers .

Advanced: What computational approaches predict metabolic stability of this compound?

Answer:

  • In Silico ADMET : Use tools like SwissADME to predict CYP450 metabolism sites, focusing on fluorophenyl and triazole moieties .
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect hydroxylated or defluorinated products .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Enzyme Assays :
    • Fluorescence-based assays for kinases (e.g., EGFR, VEGFR2) .
    • ELISA for COX-2 prostaglandin E₂ (PGE₂) inhibition .
  • Cell Viability Assays :
    • MTT/WST-1 in cancer cell lines (e.g., MDA-MB-231 for breast cancer) .
    • Dose-response curves (0.1–100 µM) to determine IC₅₀ .

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